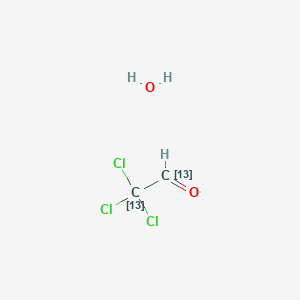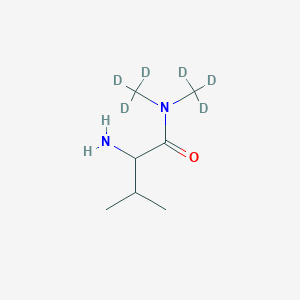
Prostaglandin E2-d4-1-glyceryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PGE2-d4-1-glyceryl ester contains four deuterium atoms at the 2, 2/', 3, and 3/' positions. It is intended for use as an internal standard for the quantification of PGE2-1-glyceryl ester by GC- or LC-mass spectrometry. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the CB1 receptor. Incubation of 2-AG with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures and isolated enzyme preparations results in prostaglandin glycerol ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and TXA-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of these prostaglandin products has been investigated, little is known about their intrinsic biological activity.
Applications De Recherche Scientifique
Ocular Studies
Prostaglandin E2 (PGE2)-2-glyceryl ester has been studied for its effects on intraocular pressure. Research indicates that stable analogs of PGE2-glyceryl ester can substantially lower intraocular pressure in animal models. This suggests the presence of a PGE2-glyceryl ester-specific recognition site in the eye, highlighting its potential in ocular therapeutics (Woodward, Poloso, & Wang, 2016).
Cellular Signaling
PGE2 glyceryl ester acts as an endogenous agonist of the nucleotide receptor P2Y6, involved in several biological actions like macrophage activation and synaptic plasticity. It mobilizes Ca2+ and activates protein kinase C and ERK, suggesting the involvement of a G protein-coupled receptor (Brüser et al., 2017).
Metabolism and Stability
Studies on the metabolism of prostaglandin glycerol esters (PG-Gs) and prostaglandin ethanolamides (PG-EAs) provide insights into their pharmacological properties. PGE2-G is rapidly hydrolyzed in rat plasma but shows more stability in human plasma. These findings suggest that PG-like compounds derived from endocannabinoids may have systemic actions in humans and highlight differences in species-specific metabolism (Kozak et al., 2001).
Calcium Mobilization and Signal Transduction
The glyceryl ester of PGE2, PGE2-G, triggers rapid Ca2+ accumulation and activates signal transduction pathways in certain cell types. This indicates that PGE2-G has distinct cellular activities compared to other prostaglandin compounds, and these responses are independent of its hydrolysis to PGE2 (Nirodi et al., 2004).
Binding Sites and Receptor Interaction
Research has mapped the binding sites of PGE2 glyceryl ester in the nucleotide receptor P2Y6, uncovering the evolutionary design of the ligand-binding pocket. This work contributes to understanding the convergent signaling of chemically diverse agonists like UDP and PGE2-G (Zimmermann et al., 2022).
Propriétés
Formule moléculaire |
C23H34D4O7 |
|---|---|
Poids moléculaire |
430.6 |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i8D2,11D2 |
Clé InChI |
RJXVYMMSQBYEHN-OJBVHVGOSA-N |
SMILES |
O=C1[C@H](C/C=CCC([2H])([2H])C([2H])([2H])C(OCC(CO)O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |
Synonymes |
PGE2-d4-1-glyceryl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




